2-Hydrazinyl-6-methoxybenzo[d]thiazole

Catalog No.
S713988
CAS No.
20174-70-3
M.F
C8H9N3OS
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-6-methoxybenzo[d]thiazole

CAS Number

20174-70-3

Product Name

2-Hydrazinyl-6-methoxybenzo[d]thiazole

IUPAC Name

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)

InChI Key

QAMZBKMFWQSHDV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NN

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NN

Synthesis:

2-Hydrazinyl-6-methoxybenzo[d]thiazole can be synthesized through various methods, with the most common approach involving the reaction of 6-methoxy-2-aminobenzothiazole with hydrazine hydrate. This reaction typically occurs under acidic conditions and can be further optimized using catalysts or specific reaction conditions [, ].

Potential Applications:

While the specific research applications of 2-hydrazinyl-6-methoxybenzo[d]thiazole are still under exploration, its unique structure suggests potential in various scientific fields:

  • Medicinal Chemistry: The presence of the hydrazine and methoxy groups in the molecule provides functionalities often associated with diverse biological activities. Research suggests potential for the development of novel antimicrobials, antifungals, and anti-inflammatory agents [, ].
  • Material Science: The aromatic structure and functional groups in 2-hydrazinyl-6-methoxybenzo[d]thiazole offer potential for applications in the development of new materials with specific properties, such as photochemical activity or involvement in coordination chemistry [].
  • Organic Chemistry: The molecule serves as a valuable building block for the synthesis of more complex molecules with desired properties. Researchers can utilize its unique structure to create novel derivatives for further exploration in various scientific fields [].

2-Hydrazinyl-6-methoxybenzo[d]thiazole is an organic compound characterized by its unique structure, which includes a hydrazine group attached to a benzo[d]thiazole ring system. The molecular formula for this compound is C8H9N3OSC_8H_9N_3OS, and it features a methoxy group at the 6-position of the benzothiazole moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Formation of Benzothiazole: The initial step often involves the reaction of 4-methoxyaniline with ammonium thiocyanate, followed by oxidative cyclization using bromine in an acidic medium to yield 6-methoxybenzo[d]thiazole .
  • Hydrazine Reaction: The next step involves treating the synthesized benzothiazole with hydrazine hydrate in the presence of sulfuric acid under reflux conditions. This reaction results in the formation of 2-hydrazinyl-6-methoxybenzo[d]thiazole .
  • Subsequent Reactions: The hydrazine group can participate in further reactions, such as condensation with aldehydes to form hydrazones, which can be valuable in medicinal chemistry .

2-Hydrazinyl-6-methoxybenzo[d]thiazole exhibits significant biological activity. Research indicates that it possesses:

  • Antimicrobial Properties: It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Compounds within the benzothiazole family, including derivatives like 2-hydrazinyl-6-methoxybenzo[d]thiazole, have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation, making it a candidate for further pharmacological exploration .

The synthesis of 2-hydrazinyl-6-methoxybenzo[d]thiazole can be summarized as follows:

  • Preparation of 6-Methoxybenzo[d]thiazole:
    • Combine 4-methoxyaniline and ammonium thiocyanate in acetic acid.
    • Add bromine dropwise and allow the mixture to react at room temperature.
    • Precipitate the product by adjusting pH with ammonia and collect the solid.
  • Synthesis of 2-Hydrazinyl-6-Methoxybenzo[d]Thiazole:
    • Reflux the prepared benzothiazole with concentrated sulfuric acid.
    • Introduce hydrazine hydrate and continue heating.
    • Cool the mixture and precipitate the product by adding ice water.

The applications of 2-hydrazinyl-6-methoxybenzo[d]thiazole are diverse:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules and derivatives.

Interaction studies involving 2-hydrazinyl-6-methoxybenzo[d]thiazole primarily focus on its binding affinity with various biological targets:

  • Molecular Docking Studies: These studies have indicated that this compound may interact effectively with specific proteins involved in cancer progression and bacterial resistance mechanisms .
  • Enzyme Inhibition: Research has shown that derivatives can inhibit key enzymes related to inflammation and cancer cell proliferation, highlighting their therapeutic potential.

Several compounds share structural similarities with 2-hydrazinyl-6-methoxybenzo[d]thiazole, which can be compared based on their unique characteristics:

Compound NameStructure FeaturesBiological Activity
2-HydrazinobenzothiazoleBenzothiazole coreAntimicrobial, anticancer
6-MethoxybenzothiazoleMethoxy group at position 6Antimicrobial
Benzothiazole derivatives with pyrazolesAddition of pyrazole moietyAntitumor, anti-inflammatory
Benzothiazole hydrazonesHydrazone linkageVariable depending on substituents

Uniqueness

The uniqueness of 2-hydrazinyl-6-methoxybenzo[d]thiazole lies in its specific combination of a hydrazine group and a methoxy-substituted benzothiazole ring. This configuration enhances its biological activity compared to other similar compounds, making it a promising candidate for further research in medicinal chemistry.

XLogP3

2.3

Wikipedia

2-Hydrazinyl-6-methoxy-1,3-benzothiazole

Dates

Modify: 2023-08-15

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